molecular formula C20H19ClN4O2 B3573289 1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE

1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE

Cat. No.: B3573289
M. Wt: 382.8 g/mol
InChI Key: FIHFGMDCKYBDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a chlorophenyl group, a methyl-substituted oxazole ring, a carbonyl group, and a pyridinyl-substituted piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method includes the cyclization of 2-chlorobenzoyl chloride with an appropriate amine to form the oxazole ring. This intermediate is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Safety measures are crucial due to the use of potentially hazardous chemicals and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(pyridin-2-yl)piperazine exerts its effects is often related to its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)piperazine: A compound with similar structural features but lacking the oxazole and chlorophenyl groups.

    1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(phenyl)piperazine: Similar but with a phenyl group instead of a pyridinyl group.

Uniqueness

1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(pyridin-2-yl)piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxazole ring and the chlorophenyl group, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-14-18(19(23-27-14)15-6-2-3-7-16(15)21)20(26)25-12-10-24(11-13-25)17-8-4-5-9-22-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHFGMDCKYBDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-(PYRIDIN-2-YL)PIPERAZINE

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